molecular formula C5H3I2N B1590151 2,3-Diiodopyridine CAS No. 83674-70-8

2,3-Diiodopyridine

Cat. No. B1590151
CAS RN: 83674-70-8
M. Wt: 330.89 g/mol
InChI Key: AQWGOTHUVVKPTG-UHFFFAOYSA-N
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Description

2,3-Diiodopyridine is a halogenated heterocycle . Its molecular formula is C5H3I2N . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

Theoretical predictions suggest that 2,3-dihydropyridines, which are important starting materials for pharmaceuticals, can be synthesized from α,β-unsaturated oxime pivalates and alkenes using [Cp*Ir (OAc)]+ -catalysed reactions .


Molecular Structure Analysis

The molecular structure of 2,3-Diiodopyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Pyridine derivatives, including 2,3-Diiodopyridine, are important heterocyclic compounds found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis . They attract attention from both fundamental and applied chemistry.


Physical And Chemical Properties Analysis

2,3-Diiodopyridine is a solid substance . Its molecular weight is 330.89 . The SMILES string representation of its structure is Ic1cccnc1I .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Palladium-Catalyzed Aminocarbonylation : 2,3-Diiodopyridine undergoes palladium-catalyzed aminocarbonylation, yielding products with carboxamide and ketocarboxamide functionalities. This process demonstrates synthetic utility in creating complex organic compounds (Takács et al., 2017).

Coordination Chemistry and Complex Formation

  • Complex Chemistry with Ligands : Derivatives of diiodopyridine, like 2,3-Diiodopyridine, are used as ligands in coordination chemistry. They have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Organic and Macromolecular Chemistry

  • Synthesis of Complex Organic Structures : 2,3-Diiodopyridine plays a role in the synthesis of complex organic structures, such as triazidopyridines. These structures are significant in diverse chemical reactions including cycloaddition, phosphorylation, and photolysis reactions (Chapyshev & Chernyak, 2012).

Biological Studies and Probe Development

  • Microenvironment-Sensitive Probes : Derivatives of diiodopyridine, including 2,3-Diiodopyridine, are investigated as potential photophysical probes in biological studies. Their binding to proteins like human serum albumin and their sensitivity to microenvironments make them useful in understanding biological interactions (Abou-Zied, 2007).

Safety And Hazards

2,3-Diiodopyridine may cause skin irritation, serious eye damage, and respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms if inhaled . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this substance .

properties

IUPAC Name

2,3-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2N/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWGOTHUVVKPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509151
Record name 2,3-Diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diiodopyridine

CAS RN

83674-70-8
Record name 2,3-Diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diiodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
A Takács, GM Varga, J Kardos, L Kollár - Tetrahedron, 2017 - Elsevier
The aminocarbonylation of 2,5- and 2,3-diiodopyridine, as well as 2-chloro-3,4-diiodopyridine with carbon monoxide and various primary and secondary amines was carried out using …
Number of citations: 16 www.sciencedirect.com
PT Kaplan, B Chen, DA Vicic - Journal of Fluorine Chemistry, 2014 - Elsevier
A modified procedure to prepare [(MeCN) 2 Zn((CF 2 ) 4 ) 2 Zn(MeCN) 2 ] has been developed that allows for more reproducible yields of novel organofluorines during cross-coupling …
Number of citations: 31 www.sciencedirect.com
G Bentabed-Ababsa, S Cheikh Sid Ely… - The Journal of …, 2010 - ACS Publications
All pyridine nitriles and esters were metalated at the position next to the directing group using (TMP) 3 CdLi in tetrahydrofuran at room temperature. The 2-, 3-, and 4-cyanopyridines …
Number of citations: 60 pubs.acs.org
R Kumar, G Li, VA Gallardo, A Li, J Milton… - Journal of the …, 2020 - ACS Publications
The proton affinity (PA) of a neutral molecule is defined as the negative of the enthalpy change for the gas-phase reaction between a proton and the neutral molecule to produce the (…
Number of citations: 9 pubs.acs.org
K Snégaroff, TT Nguyen, N Marquise… - … A European Journal, 2011 - Wiley Online Library
A series of chloro‐ and bromopyridines have been deprotometalated by using a range of 2,2,6,6‐tetramethylpiperidino‐based mixed lithium–metal combinations. Whereas lithium–zinc …
HN Nguyen, ZJ Wang - Tetrahedron Letters, 2007 - Elsevier
A novel method, which utilizes a key halogen dance step for the preparation of iodotetrahydronaphthyridine, iodoazaindoline, and iodotetrahydropyridoazepine ring-systems is …
Number of citations: 19 www.sciencedirect.com
B Chen, DA Vicic - Journal of Fluorine Chemistry, 2014 - Elsevier
A new high-yielding protocol to prepare 1,4-bis(trimethylsilyl)octafluorobutane (1) on a multi-gram scale was realized. The relatively high melting point of 1 facilitated the determination …
Number of citations: 2 www.sciencedirect.com
PT Kaplan, L Xu, B Chen, KR McGarry, S Yu… - …, 2013 - ACS Publications
The preparation of new dizinc reagents [(MeCN) 2 Zn((CF 2 ) n ) 2 Zn(MeCN) 2 ] (n = 3, 4, and 6) is reported. We show that the C4 reagent can readily transmetalate nickel to form a …
Number of citations: 54 pubs.acs.org
M Zeplichal, J Gies, J Bernd, DK Winslaws… - Journal of Fluorine …, 2022 - Elsevier
Perfluoroalkylation is an effective strategy for lowering the valence orbital energies of arenes and is therefore used for the design of new n-type semiconductors. Here we present a …
Number of citations: 4 www.sciencedirect.com
Y Kelgokmen, M Zora - RSC advances, 2016 - pubs.rsc.org
A facile and efficient synthetic route to densely substituted alkynylpyridines via a Sonogashira approach is reported. When treated with terminal alkynes in the presence of 5 mol% PdCl2…
Number of citations: 21 pubs.rsc.org

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